molecular formula C18H19N3O3S2 B2503225 3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide CAS No. 1396676-25-7

3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide

Cat. No. B2503225
CAS RN: 1396676-25-7
M. Wt: 389.49
InChI Key: QJZWQPDWAKJVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide" is a complex molecule that appears to be related to various research areas, including organic chemistry and medicinal chemistry. The molecule consists of several distinct functional groups and structural motifs, such as a phenylsulfonyl group, an imidazole ring, and a thiophene ring, which are common in pharmaceutical compounds and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include the formation of imidazole rings, the introduction of phenyl groups, and the attachment of various substituents to these core structures. For example, the synthesis of a 3-fluorophenylthiophene derivative with an imidazolium group was achieved through a reaction involving a bromomethyl precursor and 1,2-dimethylimidazole . Similarly, the synthesis of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives involved alkylation and reduction steps . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with imidazole and thiophene rings has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques are essential for verifying the identity and purity of the synthesized compounds and would be applicable for the analysis of "this compound".

Chemical Reactions Analysis

Compounds containing imidazole and phenyl groups can participate in a variety of chemical reactions. For instance, imidazole can act as a nucleophile, as demonstrated by the reaction of imidazole with a keto ketenimine to form stable enamine adducts . The phenylsulfonyl group in the compound of interest could also potentially be reactive towards nucleophilic attack, suggesting that the compound may have interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular structure. For example, the presence of an imidazolium group can confer ionic character to a molecule, as seen in the synthesis of a cationic imidazolium-containing polymer . The antioxidant and anticancer activities of related compounds have been evaluated, indicating that the structural features of these molecules can impart significant biological activities . Therefore, "this compound" may also exhibit unique physical, chemical, and biological properties worthy of investigation.

Scientific Research Applications

Biocatalysis in Drug Metabolism

3-(Phenylsulfonyl)-N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide and similar compounds have been used in the study of biocatalysis for drug metabolism. Biocatalytic systems, such as microbial-based systems, have been applied to produce mammalian metabolites of drugs for structural characterization and analysis, as demonstrated with LY451395, a compound related to the biaryl-bis-sulfonamide class (Zmijewski et al., 2006).

Synthesis of Azole Derivatives and Antibacterial Activity

Research has been conducted on the synthesis of azole derivatives from related compounds and their potential antibacterial activity. For instance, studies involving the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, a compound sharing a structural similarity, showed notable antibacterial properties (Tumosienė et al., 2012).

Antioxidant and Anticancer Activities

Compounds structurally related to this compound have been explored for their antioxidant and anticancer activities. Novel derivatives have been synthesized and tested for these activities, with some showing significant results against cancer cell lines and superior antioxidant properties compared to known antioxidants like ascorbic acid (Tumosienė et al., 2020).

Development of Anti-Inflammatory Agents

Research into the synthesis and biological evaluation of aminothiazoles and related derivatives, including compounds with structural similarities to this compound, has been conducted for potential anti-inflammatory applications (Thabet et al., 2011).

Mechanism of Action

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-18(9-12-26(23,24)14-5-2-1-3-6-14)19-10-8-17-20-13-15(21-17)16-7-4-11-25-16/h1-7,11,13H,8-10,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWQPDWAKJVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=NC=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.